molecular formula C10H20N2O2 B2950645 tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate CAS No. 127199-55-7

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate

Cat. No. B2950645
CAS RN: 127199-55-7
M. Wt: 200.282
InChI Key: BKITXDSDJGOXPN-SFYZADRCSA-N
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Description

“tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a light yellow liquid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” is a light yellow liquid . It has a molecular weight of 216.28 . The compound is stored at 0-8°C .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group serves as a protective group that can be removed under mild acidic conditions, making it a valuable reagent in the synthesis of sensitive amine-containing compounds.

Synthesis of Tetrasubstituted Pyrroles

It is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.

Drug Discovery and Development

The unique properties of tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate make it a potential candidate for drug discovery and development processes. Its stereochemistry could be crucial in the design of chiral drugs.

Material Synthesis

This compound may have applications in the synthesis of new materials, particularly those requiring specific stereochemical configurations.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate

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